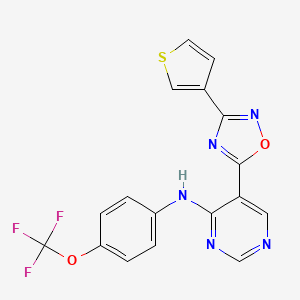

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N5O2S/c18-17(19,20)26-12-3-1-11(2-4-12)23-15-13(7-21-9-22-15)16-24-14(25-27-16)10-5-6-28-8-10/h1-9H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWLFUDUYCZWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex arrangement of thiophene and oxadiazole moieties, which are known to enhance biological activity through various mechanisms. The trifluoromethoxy group is also significant for increasing lipophilicity and potentially improving bioavailability.

Molecular Formula

- Molecular Weight : 295.31 g/mol

- CAS Number : 1400540-04-6

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit bacterial cell wall synthesis, similar to other oxadiazole derivatives.

- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the oxadiazole ring is thought to play a crucial role in this activity.

- Anti-inflammatory Effects : The trifluoromethoxy group is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the Minimum Inhibitory Concentration (MIC) of the compound against Gram-positive and Gram-negative bacteria. The results indicated an MIC range of 8–32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

Study 3: Anti-inflammatory Activity

A recent study assessed the anti-inflammatory potential using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound effectively reduced nitric oxide production and downregulated TNF-alpha levels.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Oxadiazole Ring : Enhances antimicrobial and anticancer properties.

- Trifluoromethoxy Group : Improves solubility and bioactivity.

Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s core structure is compared to similar pyrimidine derivatives in Table 1:

Table 1: Structural Comparison of Pyrimidine-Based Compounds

Key Observations:

Oxadiazole vs. Thiazole/Thiophene Systems: The target compound’s oxadiazole-thiophene system provides rigidity and electronic diversity compared to thiazole-based analogs (e.g., ). Oxadiazoles are known to enhance binding affinity in enzyme inhibitors .

Trifluoromethoxy vs. Trifluoromethyl : The CF₃O group in the target compound may improve metabolic stability over CF₃ due to reduced electron-withdrawing effects .

Activity Data (Available for Analogs):

- BI 665915 : FLAP binding IC₅₀ <10 nM; LTB4 synthesis inhibition IC₅₀ <100 nM in human whole blood .

- Thieno-Pyrimidine : No explicit data, but fused systems often target ATP-binding pockets in kinases.

Pharmacokinetic Insights:

Crystallographic and Stability Data

- N-(4-Methoxyphenyl) Pyrimidine : Intramolecular N—H⋯N hydrogen bonds stabilize the crystal structure, enhancing thermal stability.

- Target Compound : The oxadiazole-thiophene system may form weak C—H⋯π interactions, similar to , but the CF₃O group could introduce steric hindrance, affecting crystallinity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and pyrimidine core in this compound?

- Methodology : A multi-step synthesis is typically employed. For the 1,2,4-oxadiazole moiety, a cyclization reaction between a nitrile precursor (e.g., thiophene-3-carbonitrile) and hydroxylamine can be performed under microwave-assisted conditions to improve yield . The pyrimidine core can be synthesized via a Biginelli-like condensation, followed by nucleophilic substitution at the 4-position using 4-(trifluoromethoxy)aniline. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical to isolate intermediates .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Workflow :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- NMR spectroscopy : Use H and C NMR to verify substituent positions. The trifluoromethoxy group ( ≈ -58 ppm) and thiophene protons ( ppm) are key markers .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight () with <2 ppm error .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening Protocol :

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤25 µg/mL indicating potential .

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. IC values <1 µM suggest therapeutic relevance .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict binding interactions with kinase targets?

- Computational Approach :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for EGFR). Key interactions include:

- Hydrogen bonding between the pyrimidine N1 and kinase backbone amides.

- Hydrophobic contacts between the trifluoromethoxy group and conserved residues (e.g., Leu694 in EGFR) .

- Validate predictions with molecular dynamics (MD) simulations (50 ns, AMBER force field) to assess binding stability .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- SAR Design :

- Variation of substituents : Replace the thiophene ring with furan or phenyl groups to assess π-electron density effects on bioactivity.

- Trifluoromethoxy modification : Substitute with methoxy or nitro groups to evaluate electronic and steric influences on target affinity.

- Pyrimidine substitution : Introduce methyl or halogen groups at the 2-position to modulate lipophilicity (clogP) .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Troubleshooting Steps :

- Solubility assessment : Measure kinetic solubility in PBS/DMSO. Low solubility (<10 µM) may lead to false negatives in cell assays. Use surfactants (e.g., 0.01% Tween-80) to improve bioavailability .

- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the oxadiazole ring) .

Q. What strategies are recommended for improving pharmacokinetic properties?

- ADME Optimization :

- Permeability : Use Caco-2 cell monolayers to assess P values. A logD (pH 7.4) of 1.5–3.0 balances membrane penetration and aqueous solubility.

- Plasma protein binding : Evaluate via equilibrium dialysis; >90% binding may reduce free drug concentration .

Q. How do polymorphic forms affect crystallization and bioactivity?

- Crystallography Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.